4-Cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide
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Overview
Description
4-Cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide is a complex organic compound that features a cyano group, an oxan-4-yl group, and an azetidin-3-yl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Azetidine Ring: Starting from a suitable precursor, the azetidine ring is formed through cyclization reactions.
Introduction of the Oxan-4-yl Group: The oxan-4-yl group is introduced via nucleophilic substitution reactions.
Attachment of the Benzenesulfonamide Core:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-Cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity against certain diseases.
Materials Science: The compound is explored for its use in the development of new materials with specific properties.
Chemical Biology: It is used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 4-Cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide
- 4-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide
Uniqueness
4-Cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azetidine ring and the oxan-4-yl group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
4-cyano-N-[1-(oxan-4-yl)azetidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c16-9-12-1-3-15(4-2-12)22(19,20)17-13-10-18(11-13)14-5-7-21-8-6-14/h1-4,13-14,17H,5-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDAUANWGZKQCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(C2)NS(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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